molecular formula C24H16F4Si B11941898 Tetrakis(3-fluorophenyl)silane CAS No. 3869-53-2

Tetrakis(3-fluorophenyl)silane

Cat. No.: B11941898
CAS No.: 3869-53-2
M. Wt: 408.5 g/mol
InChI Key: VYHIWIVETIMKGU-UHFFFAOYSA-N
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Description

Tetrakis(3-fluorophenyl)silane is an organosilicon compound with the molecular formula C24H16F4Si. It is characterized by the presence of four 3-fluorophenyl groups attached to a central silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(3-fluorophenyl)silane can be synthesized through the reaction of silicon tetrachloride with 3-fluorophenylmagnesium bromide (Grignard reagent) in anhydrous ether. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_6\text{H}_4\text{F-MgBr} \rightarrow \text{Si(C}_6\text{H}_4\text{F})_4 + 4 \text{MgBrCl} ]

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the fluorophenyl groups are replaced by other functional groups.

    Reduction Reactions: The compound can be reduced using hydride donors such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation can be achieved using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Reagents like halides or nucleophiles in the presence of catalysts.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Scientific Research Applications

Tetrakis(3-fluorophenyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism by which tetrakis(3-fluorophenyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorophenyl groups enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, facilitated by the electron-withdrawing nature of the fluorine atoms .

Comparison with Similar Compounds

  • Tetrakis(pentafluorophenyl)silane
  • Tetrakis(3-(trifluoromethyl)phenyl)silane
  • Phenyltris(3-fluorophenyl)silane
  • Tetrakis(3-chlorophenyl)silane

Comparison: Tetrakis(3-fluorophenyl)silane is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which imparts distinct electronic properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for a wider range of applications .

Properties

CAS No.

3869-53-2

Molecular Formula

C24H16F4Si

Molecular Weight

408.5 g/mol

IUPAC Name

tetrakis(3-fluorophenyl)silane

InChI

InChI=1S/C24H16F4Si/c25-17-5-1-9-21(13-17)29(22-10-2-6-18(26)14-22,23-11-3-7-19(27)15-23)24-12-4-8-20(28)16-24/h1-16H

InChI Key

VYHIWIVETIMKGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[Si](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F)F

Origin of Product

United States

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